Methyl 3-{[(2,4-dimethylphenyl)carbamoyl]amino}thiophene-2-carboxylate
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Overview
Description
Methyl 3-{[(2,4-dimethylanilino)carbonyl]amino}-2-thiophenecarboxylate: is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[(2,4-dimethylanilino)carbonyl]amino}-2-thiophenecarboxylate typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process generally includes the following steps:
Preparation of intermediates: Synthesis of key intermediates such as 2,4-dimethylaniline and thiophene derivatives.
Coupling reactions: Combining the intermediates under controlled conditions to form the final product.
Purification: Using techniques like crystallization, distillation, or chromatography to purify the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(2,4-dimethylanilino)carbonyl]amino}-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino and carbonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
Methyl 3-{[(2,4-dimethylanilino)carbonyl]amino}-2-thiophenecarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Mechanism of Action
The mechanism of action of methyl 3-{[(2,4-dimethylanilino)carbonyl]amino}-2-thiophenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-2-thiophenecarboxylate
- Methyl 2-[(cyclopropylcarbonyl)amino]-5-[(2,4-dimethylanilino)carbonyl]-4-methyl-3-thiophenecarboxylate
Uniqueness
Methyl 3-{[(2,4-dimethylanilino)carbonyl]amino}-2-thiophenecarboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C15H16N2O3S |
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Molecular Weight |
304.4 g/mol |
IUPAC Name |
methyl 3-[(2,4-dimethylphenyl)carbamoylamino]thiophene-2-carboxylate |
InChI |
InChI=1S/C15H16N2O3S/c1-9-4-5-11(10(2)8-9)16-15(19)17-12-6-7-21-13(12)14(18)20-3/h4-8H,1-3H3,(H2,16,17,19) |
InChI Key |
JYKZKRBCWQIPGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2=C(SC=C2)C(=O)OC)C |
solubility |
6.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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